2-Methylanisole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylanisole is typically synthesized by the methylation of o-cresol using dimethyl sulfate in the presence of caustic soda (sodium hydroxide) at 40°C . The process involves the following steps:
- Prepare a 20% sodium hydroxide solution.
- Stir and mix the solution with o-cresol.
- Cool the mixture to below 10°C.
- Slowly add dimethyl sulfate dropwise.
- Raise the temperature to 40°C for 20 minutes.
- React the mixture at 100°C for 12 hours.
- Wash the reactant with water until neutral.
- Remove water and distill the product, collecting the fraction at 171°C to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methylanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2-methoxytoluene.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
Scientific Research Applications
2-Methylanisole has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its role as a flavoring agent and its interactions with biological systems.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-methylanisole involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy group (-OCH3) activates the aromatic ring, making it more susceptible to electrophilic attack. This leads to the formation of various substituted products depending on the reagents and conditions used .
Comparison with Similar Compounds
Anisole (methoxybenzene): Lacks the methyl group at the ortho position.
o-Cresol (2-methylphenol): Has a hydroxyl group instead of a methoxy group.
2-Methoxytoluene: Similar structure but different functional group positioning.
Uniqueness: 2-Methylanisole’s unique combination of a methoxy group and a methyl group on the benzene ring provides distinct chemical properties, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its role as a green solvent and flavoring agent highlight its versatility .
Properties
IUPAC Name |
1-methoxy-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFKRVXLBCAIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060368 | |
Record name | Benzene, 1-methoxy-2-methyl- | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, Colourless liquid, Pungent-floral, warm, but almost grassy note | |
Record name | 2-Methylanisole | |
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Record name | 1-Methoxy-2-methylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | o-Methylanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
170.00 to 172.00 °C. @ 760.00 mm Hg | |
Record name | 1-Methoxy-2-methylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble in water, soluble in oils, soluble (in ethanol) | |
Record name | o-Methylanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.983-0.986 (15.5°) | |
Record name | o-Methylanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.5 [mmHg] | |
Record name | 2-Methylanisole | |
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CAS No. |
578-58-5 | |
Record name | 2-Methylanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylanisole | |
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Record name | 2-Methylanisole | |
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Record name | Benzene, 1-methoxy-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzene, 1-methoxy-2-methyl- | |
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Record name | 2-methylanisole | |
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Record name | 2-METHYLANISOLE | |
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Record name | 1-Methoxy-2-methylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-34.1 °C | |
Record name | 1-Methoxy-2-methylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-Methylanisole is C8H10O, and its molecular weight is 122.16 g/mol.
A: this compound can be characterized by various spectroscopic techniques. 13C NMR analysis reveals distinct signals for the methoxyl methyl carbon and the phenyl ring carbons. [] Additionally, rotationally resolved fluorescence excitation spectra in the gas phase provide information about its planar structure and internal rotation of the methyl group. []
A: this compound has shown promise as a green solvent for processing perovskite solar cells. Research has demonstrated that this compound can effectively dissolve certain hole-transporting materials, like asy-PBTBDT, without compromising device efficiency. [] This is attributed to its ability to influence polymer orientation and reduce lateral grain growth, resulting in reduced charge recombination and improved device stability. []
A: Yes, this compound has been successfully employed as a green solvent alternative to chlorobenzene for depositing high-quality PCBM films. [] Studies reveal that this compound can suppress the formation of PCBM aggregations during the solvation process, leading to more uniform films with benefits for carrier extraction in devices like flexible perovskite solar cells. []
A: When this compound, as a representative compound of lignin-derived bio-oils, is subjected to a catalytic pulsed DBD plasma reactor, it undergoes conversion to various products. [] These products include benzene, phenol, 4-Methylanisole, 2-Methylphenol, 4-Methylphenol, 2,6-Dimethylphenol, and cyclohexane. [] The presence of catalysts such as Mo–Ni/Al2O3, Pt/Al2O3, Co–Mo/Al2O3, Pt–Re/Al2O3, and Al2O3 significantly influences the conversion rate and product selectivity. []
A: DFT computations have been used to investigate the minimum energy structures and potential energy barriers associated with the internal rotations of the methoxyl group in this compound. [] These calculations highlight the role of steric interactions, particularly between a methoxyl methyl hydrogen and the ortho hydrogen, in influencing the rotational characteristics of the molecule. []
A: Studies using Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, supported by G3(MP2) calculations, show that the position of the methyl group significantly impacts the proton affinity of methylanisoles. [] The proton affinities are as follows: this compound (850 kJ mol-1), 3-Methylanisole (860 kJ mol-1), and 4-Methylanisole (841 kJ mol-1). [] These differences highlight the influence of electronic effects on the basicity of the oxygen atom in the methoxy group.
A: Research shows that methyl substitution patterns in anisoles significantly influence their reactivity with N-bromosuccinimide. [] While this compound and 2,6-Dimethylanisole undergo predominantly side-chain bromination, 3,5-Dimethylanisole favors nuclear bromination at the 4-position. [] This selectivity indicates the directing effect of the methyl groups on electrophilic aromatic substitution reactions.
A: Atmospheric degradation studies of methoxyphenols, including those potentially generated from the oxidation of this compound, have been conducted in simulation chambers. [] Results show that these compounds react rapidly with hydroxyl radicals (daytime) and nitrate radicals (nighttime), with lifetimes ranging from hours to minutes. [] Additionally, their oxidation contributes to the formation of secondary organic aerosols, impacting air quality and potentially human health. []
A: High-resolution mass spectrometry (HRMS), coupled with techniques like ultra-performance liquid chromatography (UPLC), has been successfully employed to characterize hallucinogenic phenethylamines, some of which share structural similarities with this compound. [] This approach utilizes collision-induced dissociation (CID) to generate characteristic fragment ions, enabling the identification of novel analogs through neutral loss filters (NLFs) and product ion analysis. []
A: this compound serves as a starting material in the chemoenzymatic synthesis of optically active tetrahydronaphthalene-based bioactive terpenoids. [] This synthetic approach leverages the reactivity of this compound to build the core structure of these natural products through a series of regioselective and stereoselective transformations, highlighting its utility in organic synthesis. []
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